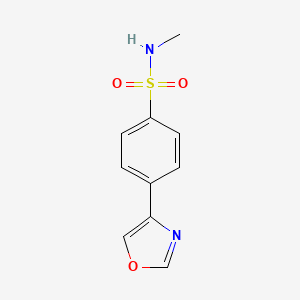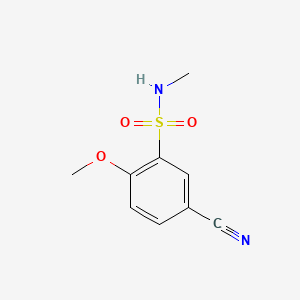
4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide, 95%” is likely a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They are widely used in pharmaceutical applications, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of “4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide, 95%” would likely consist of a benzene ring substituted with a trifluoromethyl group (-CF3) and a dimethylsulfonamide group (-S(=O)2N(CH3)2) .Chemical Reactions Analysis
Sulfonamides, including this compound, can participate in a variety of chemical reactions. For example, they can undergo condensation reactions to form Schiff bases .Aplicaciones Científicas De Investigación
Pharmacological Research
4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide has potential applications in pharmacology due to its structural similarity to other benzenesulfonamide derivatives. These compounds have been studied for their biological activities, including antibacterial, antifungal, and antiparasitic properties . The trifluoromethyl group could potentially enhance the compound’s bioavailability and stability, making it a candidate for drug development studies.
Biochemical Studies
In biochemistry, this compound could be used as a building block for synthesizing more complex molecules. Its sulfonamide group is a common moiety in many biochemical compounds, and the addition of the trifluoromethyl group could introduce unique properties such as increased lipophilicity, which is beneficial for crossing cell membranes .
Industrial Applications
The chemical stability imparted by the trifluoromethyl group makes 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide suitable for industrial applications. It could be used in the synthesis of dyes, pigments, and other materials where chemical resilience is required .
Environmental Applications
Sulfonamides, including 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide, may be explored for environmental applications such as the development of herbicides. The trifluoromethyl group is often found in agrochemicals due to its ability to resist degradation, thus providing longer-lasting effects .
Medical Research
In medical research, this compound’s derivatives could be investigated for their therapeutic potential. The trifluoromethyl group is a common feature in many pharmaceuticals, and its presence in 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide could lead to the discovery of new medications with improved pharmacokinetic profiles .
Chemical Property Studies
The unique chemical properties of 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide, such as its melting point, boiling point, and density, make it an interesting subject for fundamental chemical research. Understanding these properties can provide insights into the compound’s behavior in different environments and its potential interactions with other substances .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N,4-dimethyl-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2S/c1-6-3-4-7(16(14,15)13-2)5-8(6)9(10,11)12/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMMHYUYIURKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287938.png)
![8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287945.png)
![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287949.png)
![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287955.png)

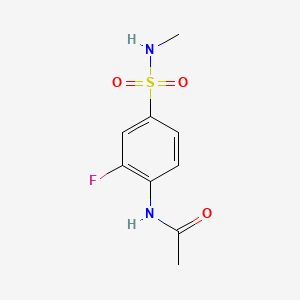
![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6287975.png)
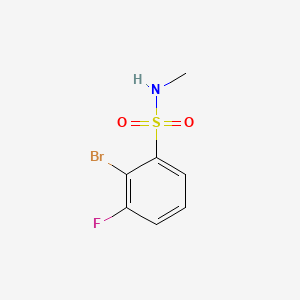
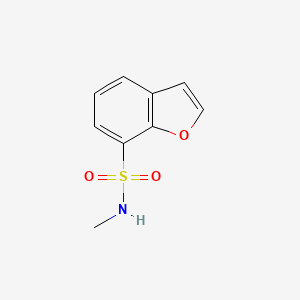
![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287982.png)
